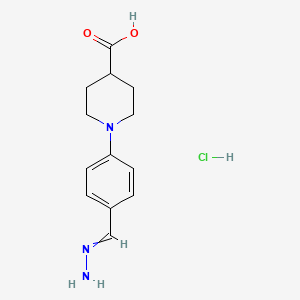

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride

Description

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine-derived compound characterized by a methanehydrazonoylphenyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion.

Properties

Molecular Formula |

C13H18ClN3O2 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

1-(4-methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H17N3O2.ClH/c14-15-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(17)18;/h1-4,9,11H,5-8,14H2,(H,17,18);1H |

InChI Key |

ODLCNECZRZPVKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine-4-carboxylic acid, which can be synthesized through the hydrogenation of pyridine-4-carboxylic acid. The methanehydrazonoylphenyl group is then introduced through a series of reactions involving hydrazine derivatives and appropriate coupling agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Pharmacological and Biochemical Profiles

- Thrombin/Cholinesterase Inhibition : Compounds like 1-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives exhibit dual thrombin and cholinesterase inhibitory activity, with IC₅₀ values in the micromolar range .

- Opioid Activity : Meperidine hydrochloride binds to μ-opioid receptors, with a potency ~10% of morphine .

Key Differentiators of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic Acid Hydrochloride

- Unique Substituent: The methanehydrazonoyl group may enhance binding to enzymes or receptors via hydrogen bonding or π-π stacking, differentiating it from halogen- or aryl-substituted analogs.

- Potential Applications: While unconfirmed in the evidence, hydrazone derivatives are often explored as prodrugs or metal-chelating agents, suggesting possible use in oncology or antimicrobial therapies.

Biological Activity

Chemical Structure and Properties

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid; hydrochloride features a piperidine ring substituted with a hydrazone moiety and a carboxylic acid. The molecular formula is , and its molecular weight is approximately 298.78 g/mol. The compound's structure can influence its biological interactions, particularly in terms of receptor binding and metabolic pathways.

Antiviral Properties

Research indicates that certain piperidine derivatives exhibit antiviral properties, particularly against coronaviruses. For instance, a study focusing on 1,4,4-trisubstituted piperidines found that compounds in this class could inhibit the main protease (Mpro) of SARS-CoV-2, albeit with modest efficacy. This suggests that similar structural analogs, including 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid; hydrochloride, might also possess antiviral activity against RNA viruses due to their ability to interact with viral proteases .

The proposed mechanism of action for piperidine derivatives involves non-covalent interactions with the active sites of viral enzymes. Molecular docking studies have suggested that these compounds can bind effectively to the catalytic sites of viral proteases, inhibiting their function and thereby preventing viral replication .

Cytotoxicity and Selectivity

While exploring the biological activity of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid; hydrochloride, it is crucial to assess its cytotoxicity. Preliminary studies suggest that while some piperidine derivatives show antiviral activity, they must be evaluated for selectivity to ensure that they do not adversely affect host cells. The cytotoxic concentration (CC50) values should ideally be significantly higher than the effective concentration (EC50) values for antiviral activity to confirm safety .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid; hydrochloride | Antiviral | TBD | TBD | TBD |

| 1,4,4-Trisubstituted Piperidines | Antiviral (SARS-CoV-2) | 7.4 | 44 | 5.95 |

Note: TBD = To Be Determined based on future studies.

Case Study: Antiviral Activity Against Influenza

In a related study involving structurally similar piperidine derivatives, compounds were evaluated for their efficacy against influenza A virus. The most potent analogs demonstrated significant antiviral activity with EC50 values in the low micromolar range, indicating potential for further development as antiviral agents . This highlights the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.